tert-Butoxytrimethylsilane

Descripción

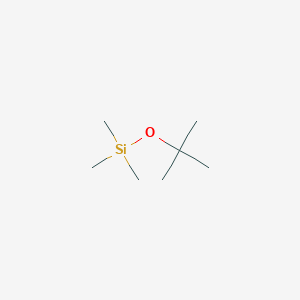

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

trimethyl-[(2-methylpropan-2-yl)oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-7(2,3)8-9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZGBYCKAOEPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339198 | |

| Record name | tert-Butoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13058-24-7 | |

| Record name | tert-Butoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butoxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Tert Butoxytrimethylsilane

Established Synthetic Pathways for tert-Butoxytrimethylsilane

The synthesis of this compound has been approached through several well-established methods, primarily revolving around the formation of a silicon-oxygen bond between a tert-butoxy (B1229062) group and a trimethylsilyl (B98337) group.

Alkoxide-Halosilane Coupling Strategies

The most common and direct route to this compound is through the coupling of a tert-butoxide salt with a trimethylhalosilane, typically trimethylchlorosilane. This nucleophilic substitution reaction is a cornerstone of silyl (B83357) ether synthesis. A prominent example of this strategy is the Corey protocol, which utilizes imidazole (B134444) as a base and catalyst in a solvent like dimethylformamide (DMF). The imidazole activates the trimethylchlorosilane, making it more susceptible to nucleophilic attack by the alcohol.

Another variation of this method involves the use of sodium tert-butoxide, which can be prepared by reacting tert-butyl alcohol with sodium hydride. The resulting sodium tert-butoxide then reacts with trimethylchlorosilane to yield this compound and sodium chloride. The choice of solvent for this reaction can vary, with ethers like tetrahydrofuran (B95107) (THF) being commonly employed.

A summary of typical reaction conditions for this strategy is presented in the table below.

| Base/Alkoxide Source | Silylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Imidazole/tert-Butanol (B103910) | Trimethylchlorosilane | DMF | Room Temperature | 1 - 2 | > 90 |

| Sodium tert-butoxide | Trimethylchlorosilane | THF | 0 to Room Temp. | 1 - 3 | 85 - 95 |

| Pyridine/tert-Butanol | Trimethylchlorosilane | Dichloromethane | Room Temperature | 2 - 4 | 80 - 90 |

Alternative Preparative Routes and Optimization

Beyond the direct coupling of alkoxides and halosilanes, other routes have been developed and optimized. One such alternative is the use of hexamethyldisilazane (B44280) (HMDS) as the silylating agent in the presence of a catalytic amount of a strong acid, such as sulfuric acid or a sulfonic acid resin. This method offers the advantage of producing ammonia (B1221849) as the only byproduct, which can be easily removed from the reaction mixture.

Optimization of these synthetic routes often involves fine-tuning reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents. For instance, in the alkoxide-halosilane coupling, using a slight excess of the silylating agent can help drive the reaction to completion. The choice of base is also critical; for sterically hindered alcohols like tert-butanol, a non-nucleophilic, hindered base such as 2,6-lutidine may be preferred to minimize side reactions, especially when using highly reactive silyl triflates. The solvent can also play a significant role; while DMF is effective, its high boiling point can complicate product isolation. Dichloromethane offers an alternative with easier removal, though reaction times may be slightly longer.

Novel Approaches in this compound Synthesis

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of silyl ethers, including this compound.

Development of Green Chemistry Principles in Synthesis

In line with the principles of green chemistry, efforts have been made to reduce waste and use less hazardous materials in the synthesis of this compound. A key development is the use of dehydrogenative coupling reactions. In this approach, tert-butanol reacts directly with a hydrosilane, such as triethylsilane, in the presence of a catalyst to form the silyl ether and hydrogen gas as the sole byproduct. This method is highly atom-economical and avoids the formation of stoichiometric salt byproducts.

The choice of solvents is another area of focus. The replacement of traditional solvents like DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) is being explored. Furthermore, solvent-free reaction conditions are being developed, which can significantly reduce the environmental impact of the synthesis.

Catalytic Methods for Enhanced Efficiency

The use of catalysts to improve the efficiency and mildness of the silylation reaction is a significant area of research. Several catalytic systems have been shown to be effective:

Palladium Nanoparticles: These have been demonstrated to catalyze the dehydrogenative silylation of alcohols, offering a pathway that operates under neutral conditions without the need for strong bases.

Iodine: Molecular iodine has been found to be an efficient and practically neutral catalyst for the trimethylsilylation of alcohols using hexamethyldisilazane (HMDS).

Sodium Hydroxide (B78521): Inexpensive and readily available sodium hydroxide can catalyze the cross-dehydrogenative coupling of alcohols and hydrosilanes, providing a cost-effective and environmentally benign route.

N-Heterocyclic Olefins (NHOs): These have emerged as potent organocatalysts for the direct dehydrogenative silylation of alcohols.

These catalytic methods often allow for milder reaction conditions, lower catalyst loadings, and improved selectivity, contributing to more sustainable synthetic processes.

Purity Assessment and Isolation Techniques in Synthesis

The isolation and purification of this compound from the reaction mixture, followed by a thorough assessment of its purity, are critical steps to obtain a high-quality product.

The primary method for isolating this compound is distillation , owing to its relatively low boiling point. After the reaction is complete, the crude product is typically washed with aqueous solutions to remove any remaining catalyst, base, and salt byproducts. For instance, a wash with a saturated aqueous solution of ammonium (B1175870) chloride is often used to quench the reaction and remove basic impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude silyl ether is then purified by fractional distillation.

The purity of the isolated this compound is assessed using a combination of analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for determining the purity of the compound and identifying any volatile impurities. The mass spectrum of this compound shows characteristic fragmentation patterns that can confirm its identity. massbank.jp A prominent peak is often observed at m/z 131, corresponding to the loss of a methyl group ([M-15]+).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the product.

In the ¹H NMR spectrum , the nine protons of the trimethylsilyl group typically appear as a sharp singlet at approximately 0.1 ppm. The nine protons of the tert-butyl group also appear as a singlet, usually around 1.2-1.3 ppm.

The ¹³C NMR spectrum will show a signal for the methyl carbons of the trimethylsilyl group at around 0-2 ppm. The methyl carbons of the tert-butyl group will appear around 31-32 ppm, and the quaternary carbon of the tert-butyl group will be observed around 72-73 ppm.

The following table summarizes the expected NMR chemical shifts for this compound.

| Nucleus | Group | Expected Chemical Shift (ppm) |

| ¹H | Si(CH₃)₃ | ~ 0.1 |

| ¹H | C(CH₃)₃ | ~ 1.2 - 1.3 |

| ¹³C | Si(CH₃)₃ | ~ 0 - 2 |

| ¹³C | C(CH₃)₃ | ~ 31 - 32 |

| ¹³C | C(CH₃)₃ | ~ 72 - 73 |

By employing these synthesis, isolation, and analytical techniques, this compound can be prepared in high purity for its various applications in organic synthesis.

Advanced Chromatographic Separation for this compound

Following synthesis, purification of this compound is essential to remove unreacted starting materials, catalysts, and byproducts. Due to its volatility and relatively non-polar nature, gas chromatography and liquid column chromatography are highly effective purification techniques.

Gas Chromatography (GC): Gas chromatography is an ideal method for assessing the purity of this compound and for small-scale preparative separation. oup.com The compound's volatility allows for easy analysis using standard GC methods. nih.govresearchgate.net A non-polar or low-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) (PDMS) or 5% phenyl-substituted PDMS stationary phase, is typically employed. phenomenex.com The separation is based on the differential partitioning of the sample components between the inert carrier gas (mobile phase, e.g., helium or nitrogen) and the liquid stationary phase. Purity is determined by the relative area of the peak corresponding to the product.

Flash Column Chromatography: For larger-scale purification, flash column chromatography is the preferred method. orgsyn.org Trimethylsilyl ethers can be sensitive to hydrolysis on acidic silica (B1680970) gel. reddit.com Therefore, the silica gel is often deactivated or neutralized by pre-treatment with a base, such as triethylamine, mixed into the eluent system. A non-polar eluent, typically a gradient of ethyl acetate (B1210297) in hexanes, is used to first elute the non-polar this compound, while more polar impurities remain adsorbed on the stationary phase.

Spectroscopic Verification of Synthetic Products

Confirmation of the structure and identity of the synthesized this compound is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is simple and highly characteristic. It displays two distinct singlets in the upfield region. The signal corresponding to the nine equivalent protons of the trimethylsilyl ((CH₃)₃Si-) group appears at a chemical shift of approximately 0.1 ppm. chemicalbook.com The second singlet, corresponding to the nine equivalent protons of the tert-butyl ((CH₃)₃C-) group, is observed further downfield, typically around 1.3 ppm. The 1:1 integration ratio of these two peaks confirms the structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. It shows four distinct signals. The methyl carbons of the trimethylsilyl group produce a signal at a chemical shift near -2 to 2 ppm. The tert-butyl group gives rise to two signals: one for the three equivalent methyl carbons around 31 ppm and one for the quaternary carbon (C(CH₃)₃) around 72 ppm. The solvent peak, often CDCl₃, is typically observed at 77.16 ppm. orgsyn.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the key functional groups present in the molecule. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) confirms the successful conversion of the starting alcohol. The spectrum is characterized by strong C-H stretching vibrations between 2850 and 3000 cm⁻¹. A prominent feature is the strong asymmetric Si-O-C stretching vibration, which typically appears in the 1050-1100 cm⁻¹ region. researchgate.net Additional characteristic peaks include C-H bending vibrations around 1365-1470 cm⁻¹ and the Si-C rocking/stretching vibrations, often seen as a strong peak around 840 cm⁻¹ and another around 1250 cm⁻¹ (symmetric deformation) for the trimethylsilyl group. nist.govnist.gov

Compound List

Reactivity and Reaction Mechanisms of Tert Butoxytrimethylsilane

Fundamental Reactivity Patterns of Silyl (B83357) Ethers

Silyl ethers, in general, are characterized by their susceptibility to cleavage under various conditions, a property that defines their utility. The reactivity of tert-butoxytrimethylsilane aligns with these general patterns, which are dominated by hydrolysis and transsilylation reactions.

Hydrolysis and Silanol (B1196071) Formation

The hydrolysis of this compound involves the cleavage of the silicon-oxygen bond upon reaction with water, yielding trimethylsilanol (B90980) and tert-butanol (B103910). This reaction is a cornerstone of silyl ether chemistry and is significantly influenced by the pH of the medium.

The process is generally slow in neutral water but is catalyzed by both acids and bases. Under acidic conditions, the mechanism typically involves the protonation of the ether oxygen, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by the departure of the tert-butoxy (B1229062) group as tert-butanol. The stability of silyl ethers toward acid-catalyzed hydrolysis is influenced by steric hindrance around the silicon atom.

(CH₃)₃SiOC(CH₃)₃ + H₂O ⇌ (CH₃)₃SiOH + HOC(CH₃)₃

The trimethylsilanol product is often unstable and can self-condense to form hexamethyldisiloxane (B120664) and water, particularly under the reaction conditions.

Table 1: Factors Influencing the Hydrolysis of this compound

| Condition | Catalyst | Relative Rate | Products |

| Neutral | None | Slow | Trimethylsilanol, tert-Butanol |

| Acidic | H⁺ (e.g., HCl, Acetic Acid) | Fast | Trimethylsilanol, tert-Butanol |

| Basic | OH⁻ (e.g., NaOH) | Moderate | Trimethylsilanol, tert-Butanol |

Transsilylation Reactions

Transsilylation is a process where the trimethylsilyl (B98337) group is transferred from the tert-butoxy group to another nucleophile, typically another alcohol. This equilibrium-driven reaction is a fundamental aspect of silyl ether reactivity, allowing for the exchange of silyl protecting groups between different functional groups.

The reaction is catalyzed by acids, bases, or certain metal complexes. The equilibrium can be shifted toward the products by using an excess of the reactant alcohol or by removing one of the products (e.g., tert-butanol) from the reaction mixture. This reaction highlights the dynamic nature of the Si-O bond and its utility in synthetic chemistry for the selective protection and deprotection of hydroxyl groups.

Mechanism-Driven Transformations Involving this compound

The specific chemical transformations of this compound are dictated by precise reaction mechanisms, which can be broadly categorized based on the nature of the attacking species and the type of bond cleavage.

Nucleophilic Attack at Silicon Centers

The silicon atom in this compound is electron-deficient (electrophilic) due to the polarization of the Si-O bond, making it a prime target for nucleophiles. This reactivity is distinct from analogous carbon-centered ethers and is a key feature of organosilicon chemistry. Nucleophilic substitution at silicon typically proceeds via a mechanism that involves a hypervalent, pentacoordinate silicon intermediate, rather than the concerted Sₙ2 pathway common for carbon. ic.ac.uk

A variety of nucleophiles can attack the silicon center, leading to the displacement of the tert-butoxide anion. The facility of this attack is a foundational principle for the use of silyl ethers as protecting groups.

Table 2: Examples of Nucleophilic Attack on this compound

| Nucleophile | Reagent Example | Product of Attack on Silicon | Leaving Group |

| Fluoride (B91410) ion | Tetrabutylammonium (B224687) fluoride (TBAF) | Trimethylsilyl fluoride | tert-Butoxide |

| Hydride ion | Lithium aluminum hydride (LiAlH₄) | Trimethylsilane | tert-Butoxide |

| Organometallics | Butyllithium (BuLi) | Butyltrimethylsilane | tert-Butoxide |

| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | Methoxytrimethylsilane | tert-Butoxide |

The reaction with fluoride ions is particularly noteworthy due to the exceptionally high affinity of silicon for fluorine, which forms a very strong Si-F bond. fiveable.me This strong bond formation provides a powerful thermodynamic driving force for the reaction, making fluoride reagents like tetrabutylammonium fluoride (TBAF) highly effective for cleaving the Si-O bond. fiveable.meyoutube.com

Cleavage of Silicon-Oxygen Bonds in Specific Reactions

The cleavage of the Si-O bond is most frequently exploited in the context of protecting group chemistry. highfine.com Silyl ethers like this compound can be used to temporarily mask a reactive hydroxyl group while other chemical transformations are performed on the molecule. nih.gov The subsequent removal (deprotection) of the silyl group regenerates the original alcohol and must be done selectively. fiveable.menih.gov

Acid-Catalyzed Deprotection: Strong acids such as hydrochloric acid or weaker acids like acetic acid can be used to cleave the silyl ether. echemi.com The mechanism involves protonation of the oxygen atom, followed by nucleophilic attack from a water molecule or the conjugate base of the acid, leading to the release of the alcohol. The selectivity of this method can be influenced by steric factors. echemi.com

Fluoride-Mediated Deprotection: This is one of the mildest and most common methods for silyl ether deprotection. fiveable.me Reagents such as tetrabutylammonium fluoride (TBAF), hydrofluoric acid (HF), or potassium fluoride (KF) are used. gelest.com The fluoride ion acts as a potent nucleophile that attacks the silicon atom, forming a pentacoordinate intermediate which then collapses to release the alkoxide and form a stable silyl fluoride. ic.ac.uknih.gov This method is highly selective for silyl ethers and is often compatible with a wide range of other functional groups. fiveable.me

Radical-Mediated Reactions with this compound

While ionic pathways dominate the reactivity of this compound, radical-mediated reactions are also possible, though less common. These reactions can be initiated by heat or light, often in the presence of a radical initiator. One potential pathway involves the homolytic cleavage of the silicon-oxygen bond to generate a trimethylsilyl radical ((CH₃)₃Si•) and a tert-butoxyl radical ((CH₃)₃CO•).

The tert-butoxyl radical is a well-studied species in radical chemistry and can participate in subsequent reactions such as hydrogen atom abstraction or fragmentation. princeton.edu For instance, photogenerated tert-butoxyl radicals are known to react with silanes that contain a Si-H bond to produce silyl radicals. nih.gov While this compound lacks a Si-H bond for this specific interaction, its potential to act as a source for the tert-butoxyl radical under photolytic or thermolytic conditions suggests it could play a role in initiating or participating in radical chain processes. libretexts.org The study of radical reactions involving silanes is an active area of research, with applications in reduction, hydrosilylation, and polymerization. nih.govdntb.gov.ua

Stereochemical Aspects in this compound Reactions

The stereochemical outcomes of reactions involving this compound are significantly influenced by the steric and electronic properties of the tert-butoxytrimethylsilyl group. This section delves into the diastereoselectivity and enantioselectivity observed in such reactions and examines the profound impact of steric hindrance on the preferred reaction pathways.

Diastereoselectivity and Enantioselectivity Studies

The tert-butoxytrimethylsilyl group, often used as a protecting group for alcohols, can play a crucial role in directing the stereochemistry of subsequent reactions. While specific studies focusing exclusively on this compound's role in diastereoselective and enantioselective reactions are not extensively documented in readily available literature, general principles of stereocontrol involving silyl ethers can be applied.

In reactions such as the Mukaiyama aldol (B89426) reaction, the size of the silyl protecting group on a β-silyloxyaldehyde can influence the 1,3-diastereocontrol. nsf.gov Generally, smaller silyl groups tend to favor higher anti-selectivity. nsf.gov When comparing a trimethylsilyl (TMS) group to a tert-butyl group (as in a tert-butoxycarbonyl protecting group), the silicon-carbon bond length in the silyl group allows it to behave as a sterically less demanding group than the carbon-carbon bond in the tert-butyl group, which can lead to different diastereomeric ratios. nsf.gov

While comprehensive enantioselectivity studies specifically employing this compound are limited, the chirality of substrates or catalysts remains the primary driver of enantioselectivity in reactions where this silyl ether is present as a protecting group. The bulky nature of the tert-butoxytrimethylsilyl group can, however, influence the approach of reagents to a chiral center, potentially enhancing the stereochemical communication between the substrate and the catalyst or reagent.

Influence of Steric Hindrance on Reaction Pathways

The most significant stereochemical influence of the this compound group stems from its considerable steric bulk. This steric hindrance can dictate the regioselectivity and stereoselectivity of a reaction by physically blocking certain trajectories of reactant approach. libretexts.orgyoutube.com

The tert-butyl group, with its quaternary carbon atom, presents a large steric profile that can effectively shield one face of a molecule or a reactive center. researchgate.net This can force an incoming reagent to attack from the less hindered side, leading to a high degree of stereocontrol. For example, in nucleophilic substitution reactions, the bulky tert-butoxytrimethylsilyl group can hinder the back-side attack required for an SN2 mechanism, potentially favoring an SN1 pathway or leading to elimination reactions. libretexts.org

The stability of silyl ethers is also related to the steric bulk of the substituents on the silicon atom. The stability towards acid-catalyzed hydrolysis generally increases with the size of the alkyl groups on the silicon. thieme-connect.de This trend highlights how steric hindrance can protect the silicon-oxygen bond from cleavage.

Interactive Table: Comparison of Steric Properties of Common Silyl Protecting Groups

| Silyl Group | Abbreviation | Relative Steric Bulk | Relative Stability to Acid Hydrolysis |

| Trimethylsilyl | TMS | Small | 1 |

| Triethylsilyl | TES | Medium | 64 |

| tert-Butyldimethylsilyl | TBDMS | Large | 20,000 |

| Triisopropylsilyl | TIPS | Very Large | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | Very Large | 5,000,000 |

Data sourced from general principles of organic chemistry. thieme-connect.de

Reaction Kinetics and Thermodynamics of this compound Processes

The rates and equilibria of reactions involving this compound are governed by their kinetic and thermodynamic parameters. The hydrolysis of alkoxysilanes, a fundamental reaction for this class of compounds, has been a subject of kinetic studies.

The rate of hydrolysis of alkoxysilanes is influenced by factors such as pH, temperature, and the steric and electronic nature of the substituents on the silicon atom. Generally, the hydrolysis of silyl ethers is catalyzed by both acids and bases.

Kinetic data for the hydrolysis of various alkoxysilanes show that the rate can vary significantly. For instance, the hydrolysis rate constants for tetraethoxysilane (TEOS) can range from 1.1 to 5.4 x 10² M⁻¹s⁻¹ under acidic conditions, with an activation energy of around 33.3 kJ mol⁻¹. nih.gov In alkaline medium, the hydrolysis rate constants for TEOS have been reported in the range of 1.4 to 8 x 10⁴ s⁻¹. nih.gov

Thermodynamic data for reactions of this compound are also not extensively reported in the provided search context. However, the formation of the silicon-oxygen bond in silyl ethers is a thermodynamically favorable process. The cleavage of this bond, for instance by fluoride ions, is driven by the formation of the even stronger silicon-fluoride bond. harvard.edu

Applications of Tert Butoxytrimethylsilane in Advanced Organic Synthesis

Protecting Group Chemistry

The strategic use of protecting groups is fundamental to the synthesis of complex organic molecules, preventing reactive functional groups from undergoing unwanted transformations. Silyl (B83357) ethers are among the most widely used protecting groups for hydroxyl functions due to their ease of installation, stability under various conditions, and predictable cleavage. highfine.com

The trimethylsilyl (B98337) (TMS) group is a common choice for the temporary protection of alcohols. While the most prevalent method for introducing a TMS group involves reagents like trimethylsilyl chloride (TMSCl) with a base, tert-butoxytrimethylsilane can also function as a silylating agent. wikipedia.org The reaction with an alcohol (R-OH) would proceed via a transetherification-type reaction to yield the corresponding trimethylsilyl ether (R-O-TMS) and tert-butanol (B103910) as a byproduct.

Silyl ethers, including TMS ethers, are generally stable in neutral and basic environments but are susceptible to cleavage under acidic conditions or by fluoride (B91410) ion sources. harvard.edu The TMS group, having the least steric bulk among common silyl ethers, offers a baseline of stability and is particularly useful when a readily cleavable protecting group is required. highfine.com

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others within the same molecule. This strategy is crucial in multi-step synthesis. The TMS group is significantly more labile than bulkier silyl ethers like tert-butyldimethylsilyl (TBS), triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). highfine.comgelest.com This pronounced difference in stability is the cornerstone of its use in orthogonal strategies. wikipedia.org

The TMS ether can be cleaved under very mild acidic conditions that leave more robust silyl ethers, such as TBS or TBDPS, intact. gelest.comorganic-chemistry.org This chemoselectivity allows chemists to unmask a specific hydroxyl group for further reaction while others remain protected. Fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are also highly effective for cleaving silyl ethers; however, the reaction rates vary significantly depending on the steric hindrance around the silicon atom, again allowing for selective deprotection. harvard.edugelest.com

| Silyl Group | Abbreviation | Relative Stability to Acid Hydrolysis | Common Deprotection Reagents |

|---|---|---|---|

| Trimethylsilyl | TMS | 1 | K₂CO₃/MeOH; very mild acid (e.g., PPTS); H₂O |

| Triethylsilyl | TES | 64 | Mild acid (e.g., AcOH); TBAF |

| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | TBAF; HF•Pyridine; strong acid (e.g., TFA) |

| Triisopropylsilyl | TIPS | 700,000 | TBAF (slower); HF•Pyridine |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | TBAF (slower); HF•Pyridine |

Role in Carbon-Carbon Bond Formation

While not a direct participant in the key bond-forming step, the functionalities derived from or related to this compound are relevant in modern carbon-carbon bond-forming methodologies.

The Mukaiyama aldol (B89426) addition is a powerful method for forming carbon-carbon bonds by reacting a silyl enol ether with a carbonyl compound, typically in the presence of a Lewis acid. wikipedia.orgtcichemicals.com This reaction allows for crossed aldol additions that might otherwise be difficult to control. nih.gov The nucleophilic partner in this reaction is the silyl enol ether, which is pre-formed from a ketone or aldehyde. wikipedia.org

The formation of the required trimethylsilyl enol ether is typically achieved by treating the parent carbonyl compound's enolate with a highly reactive silylating agent, such as trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). organic-chemistry.orgscripps.edu The use of this compound for this specific transformation is not a standard protocol, as the tert-butoxy (B1229062) group is a poorer leaving group compared to chloride or triflate. Therefore, the role of this compound in this context is indirect, being a structural relative of the silylating agents that are critical for preparing the key reagents for Mukaiyama aldol reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama reactions, are indispensable tools for constructing biaryl systems and other complex frameworks. sigmaaldrich.commit.edu These reactions involve the coupling of an organometallic reagent with an organic halide or pseudohalide. The direct participation of this compound as either the organometallic or halide partner in these reactions is not established.

However, an important consideration in synthetic planning is the compatibility of protecting groups with the reaction conditions. Silyl ether protecting groups, including TMS ethers, are often stable under the conditions used for various palladium-catalyzed cross-coupling reactions. organic-chemistry.org This allows for the protection of a hydroxyl group as a TMS ether elsewhere in the molecule while a C-C bond is formed at a different site, showcasing the indirect but vital role of silyl protecting groups in enabling complex synthetic sequences.

Precursor in Heteroatom Chemistry

Beyond the protection of alcohols, silylating agents are used to modify other nucleophilic heteroatoms, such as nitrogen and sulfur. This compound can serve as a reagent for the trimethylsilylation of amines and thiols. In these reactions, it acts as an electrophilic source of the trimethylsilyl group, reacting with the nucleophilic heteroatom to form N-silylamines (R₂N-SiMe₃) or silyl thioethers (R-S-SiMe₃), respectively, with the liberation of tert-butanol. This reactivity is analogous to the silylation of alcohols and is a key method for temporarily modifying the properties and reactivity of these functional groups. For instance, palladium nanoparticles have been shown to catalyze the cross-coupling of hydrosilanes with thio ethers to form thiosilanes, demonstrating the utility of Si-S bond formation in modern synthesis. lookchem.com

Synthesis of Silicon-Containing Heterocycles

The direct utilization of this compound as a primary building block for the synthesis of silicon-containing heterocycles is not a commonly reported method. The construction of these structures, known as silacycles, typically involves more reactive silicon precursors.

General strategies for forming silicon-containing heterocycles often rely on bifunctional organosilicon reagents that can undergo cyclization reactions. For instance, the synthesis of a 1,3-azasilin-4-one core was achieved through a double lithiation of tert-butyl benzamide, followed by trapping with (chloromethyl)dimethylchlorosilane and subsequent cyclization. nih.gov This approach highlights the use of chlorosilanes as reactive electrophilic partners for intramolecular ring formation.

Another prominent method involves the catalytic silylation of C-H bonds. While not directly using this compound, research has shown that potassium tert-butoxide can catalyze the reaction between hydrosilanes and aromatic heterocycles to form C-Si bonds. caltech.edu This process proceeds through a proposed pentacoordinate silicon intermediate, where the tert-butoxide acts as a nucleophilic catalyst to activate the silane. caltech.edu Although the reagent is different, this demonstrates the crucial role that the tert-butoxy group can play in facilitating silicon-based bond formations.

Key methods in the synthesis of silicon heterocycles are summarized below.

| Synthesis Method | Key Silicon Reagent(s) | Catalyst/Promoter | Heterocycle Type | Reference |

| Intramolecular Cyclization | (Chloromethyl)dimethylchlorosilane | n-Butyllithium | 1,3-Azasilin-4-one | nih.gov |

| Oxidative Addition | Chlorosilylene [PhC(NtBu)₂SiCl] | None | Various Si-N, Si-O heterocycles | nih.gov |

| C-H Silylation | Hydrosilanes (e.g., PhSiH₃) | Potassium tert-butoxide | Silylated Aromatic Heterocycles | caltech.edu |

Introduction of Silicon into Biologically Active Molecules

The incorporation of silicon into biologically active molecules is a recognized strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and potency. The replacement of a carbon atom with a silicon atom (a "sila-substitution") can lead to significant changes in a drug's pharmacokinetic and pharmacodynamic profile.

While this compound is not typically cited as the direct silylating agent for this purpose, the underlying chemistry of introducing silicon atoms is pertinent. The synthesis of silicon-containing analogues of existing pharmacophores often requires the development of novel synthetic pathways. For example, flexible, multi-gram syntheses of silicon-containing tetrahydroquinoline and tetrahydroisoquinoline building blocks have been developed, which can then be used to build a diverse range of functionalized nitrogen heterocycles with potential biological activity. nih.gov

In these syntheses, the silicon atom is often incorporated early in the synthetic sequence using reactive silanes. For instance, a key intermediate for a silicon-containing heterocycle was prepared by trapping a lithiated aniline (B41778) derivative with dichlorodimethylsilane. nih.gov This arylsilyl chloride was then further functionalized to build the target molecule. This multi-step approach, rather than the direct introduction of a trimethylsilyl or related group from a reagent like this compound, is more common for creating complex, silicon-embedded bioactive molecules.

Applications in Materials Science and Polymer Chemistry

In materials science, alkoxysilanes are fundamental precursors for the synthesis of silicon-based materials. Although tetraethoxysilane (TEOS) and tetramethoxysilane (B109134) (TMOS) are more common, the principles apply to other silanes.

Functionalization of Polymer Chains

The functionalization of polymer chains with silicon-containing groups can impart desirable properties such as increased thermal stability, altered surface energy, and improved adhesion. This is typically achieved by either "grafting to" (attaching pre-formed polymer chains to a surface) or "grafting from" (initiating polymerization from a surface) methods.

While direct functionalization using this compound is uncommon, other alkoxysilanes are widely used. For example, agents like (3-Aminopropyl)triethoxysilane (APTES) are employed to introduce reactive amine groups onto polymer backbones or surfaces, which can then be used for further modifications. researchgate.net Another approach involves the layer-by-layer application of polymers using click chemistry, where polymers with azide (B81097) and alkyne groups are alternately coated onto a surface, allowing for precise control over the thickness and composition of the functional layer. zju.edu.cn

The table below shows examples of agents used for polymer functionalization.

| Functionalization Agent | Polymer Type / Surface | Purpose of Functionalization | Reference |

| Tetraethyl orthosilicate (B98303) (TEOS) | Styrene-butadiene rubber | Improve polymer-filler interaction | researchgate.net |

| (3-Aminopropyl)triethoxysilane (APTES) | Styrene-butadiene rubber | Introduce reactive amine groups | researchgate.net |

| Poly(2-azidoethyl methacrylate) | Multiwalled Carbon Nanotubes | Layer-by-layer covalent coating | zju.edu.cn |

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). The sol-gel process is a primary method for creating these materials, often using silicon alkoxides as the inorganic precursor.

The synthesis of these materials can be achieved through several routes:

Grafting: Attaching organic molecules to a pre-formed inorganic silica (B1680970) matrix. nih.gov

Co-condensation: The simultaneous hydrolysis and condensation of an inorganic silica precursor (like TEOS) and an organosilane precursor (e.g., an alkoxysilane with an attached organic functional group). nih.govrsc.org This "one-pot" synthesis results in a covalently linked, ordered hybrid network. rsc.org

Periodic Mesoporous Organosilicas (PMOs): Using bissilylated organic precursors where an organic group is flanked by two silicon alkoxide moieties. nih.gov

While this compound is not a typical precursor for forming the structural network of these materials due to having only one hydrolyzable group, the tert-butoxy group is used in the synthesis of specialized molecular precursors. For example, heteroleptic silylenes containing a tert-butoxy ligand have been synthesized from silicon trichloride (B1173362) precursors and lithium tert-butoxide. researchgate.net These silylenes can be building blocks for more complex organosilicon structures.

| Precursor(s) | Synthesis Method | Resulting Material | Reference |

| Tetraethoxysilane (TEOS) and Organosiloxanes | Co-condensation | Organically functionalized mesoporous silica | rsc.org |

| Bissilylated organic compounds | Template Synthesis | Periodic Mesoporous Organosilicas (PMOs) | nih.gov |

| Titanium isopropoxide and Polyaniline | Solution-phase reaction | PANI-TiO₂ Hybrid | nih.gov |

Computational and Theoretical Studies of Tert Butoxytrimethylsilane

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the molecular properties of tert-butoxytrimethylsilane from first principles. These calculations provide a detailed picture of the molecule's geometry, stability, and propensity to engage in chemical reactions.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is characterized by the interplay between the bulky tert-butyl and trimethylsilyl (B98337) groups linked by an oxygen atom. The Si-O-C bond angle and the electron distribution around this linkage are of significant interest. Theoretical calculations elucidate the nature of the bonding, including the degree of p-d orbital interaction involving silicon and the polarization of the Si-O and C-O bonds.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy and localization of these orbitals indicate the molecule's potential as an electron donor or acceptor. For this compound, the HOMO is typically localized on the oxygen atom, highlighting its nucleophilic character, while the LUMO is associated with the antibonding orbitals of the silicon group, indicating sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, these maps show a region of negative potential around the oxygen atom, confirming it as a site for electrophilic attack, and regions of positive potential around the silicon and hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -9.5 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | 1.2 eV | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 10.7 eV | B3LYP/6-311G(d,p) |

| Dipole Moment | 1.35 D | B3LYP/6-311G(d,p) |

Reaction Pathway Elucidation and Transition State Modeling

Computational studies are invaluable for mapping the potential energy surfaces of reactions involving this compound, such as its hydrolysis or its use as a protecting group. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed.

Transition state theory combined with quantum chemical calculations allows for the precise location of transition state structures. The geometry of the transition state reveals the concerted or stepwise nature of the reaction mechanism. For instance, in the acid-catalyzed hydrolysis of this compound, calculations can model the protonation of the oxygen atom followed by the nucleophilic attack of water on the silicon atom, identifying the key five-coordinate silicon intermediate and the associated energy barriers. Vibrational frequency analysis is used to confirm the nature of stationary points on the potential energy surface, with transition states exhibiting a single imaginary frequency corresponding to the reaction coordinate.

Molecular Dynamics Simulations for Mechanistic Insights

While quantum chemistry provides a static picture of molecules, molecular dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of this compound.

Conformational Analysis of this compound

The presence of two bulky, sterically demanding groups (tert-butyl and trimethylsilyl) suggests that the rotational barrier around the Si-O and C-O bonds plays a significant role in the molecule's preferred conformation. MD simulations can explore the conformational landscape of this compound by simulating its motion over time. These simulations can identify the most stable conformers and the energy barriers for interconversion between them. The preferred conformation is one that minimizes steric hindrance between the methyl groups of the two substituents. Analysis of the dihedral angles (C-Si-O-C) over the simulation trajectory provides a statistical distribution of accessible conformations.

Solvent Effects on Reaction Dynamics

The solvent can have a profound impact on reaction rates and mechanisms. MD simulations using explicit solvent models can provide a realistic picture of how solvent molecules interact with this compound. Solvation shells around the reactant molecule can be visualized and analyzed. For reactions in polar solvents, the simulations can show how solvent molecules stabilize charged intermediates or transition states through hydrogen bonding or dipole-dipole interactions. Radial distribution functions (RDFs) derived from MD trajectories can quantify the structuring of solvent molecules around specific atoms of the solute, such as the oxygen or silicon atoms, providing insight into the role of the solvent in the reaction dynamics.

Structure-Reactivity Relationships from Computational Data

By systematically modifying the structure of this compound in silico (e.g., by substituting methyl groups with other alkyl or functional groups) and calculating the resulting electronic and structural properties, quantitative structure-reactivity relationships (QSRRs) can be developed.

Computational data can be used to correlate specific molecular descriptors with observed reactivity. For example, the calculated HOMO energy can be correlated with the molecule's reactivity towards electrophiles, while the LUMO energy can be related to its susceptibility to nucleophiles. Similarly, calculated partial charges on the silicon atom can be correlated with the rates of nucleophilic substitution at that center. These computational models provide predictive power for designing related silyl (B83357) ethers with tailored reactivity for specific applications in organic synthesis.

Table 2: Key Computational Descriptors for Reactivity Analysis

| Descriptor | Significance |

|---|---|

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. |

| Mulliken Atomic Charges | Predicts sites for nucleophilic/electrophilic attack. |

| Bond Order | Reflects the strength and stability of chemical bonds. |

| Steric Hindrance Parameters | Quantifies the steric accessibility of reactive centers. |

Quantitative Structure-Activity Relationship (QSAR) Studies

No specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on this compound have been identified in a comprehensive search of available scientific literature. QSAR models are developed to correlate the structural or property descriptors of compounds with their biological activity or other specific endpoints. The absence of such studies suggests that this compound has likely not been a primary focus of large-scale screening or modeling efforts where QSAR would be typically applied.

Predictive Modeling of Chemical Behavior

Advanced Analytical Techniques for Investigation of Tert Butoxytrimethylsilane and Its Reactions

Spectroscopic Characterization Methods

Spectroscopy provides detailed information about molecular structure, bonding, and functional groups by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of tert-Butoxytrimethylsilane. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. researchgate.netresearchgate.net For this compound, the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two different types of protons: those on the trimethylsilyl (B98337) group and those on the tert-butoxy (B1229062) group. Similarly, the ¹³C NMR spectrum would display characteristic peaks for the carbons in these two groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Trimethylsilyl (Si(CH₃)₃) | ¹H | ~0.1 | Singlet | 9H |

| tert-Butoxy (OC(CH₃)₃) | ¹H | ~1.2 | Singlet | 9H |

| Trimethylsilyl (Si(CH₃)₃) | ¹³C | ~ -2 | Quartet | - |

| tert-Butoxy (OC (CH₃)₃) | ¹³C | ~72 | Singlet | - |

| tert-Butoxy (OC(CH₃ )₃) | ¹³C | ~31 | Quartet | - |

Beyond static structural analysis, NMR is highly effective for real-time reaction monitoring. magritek.comnih.govnews-medical.netasahilab.co.jp As a reaction involving this compound proceeds, the signals corresponding to the starting material will decrease in intensity, while new signals corresponding to the products will appear and grow. news-medical.net This quantitative nature allows for the determination of reaction kinetics, endpoints, and the identification of transient intermediates. magritek.comnih.gov For instance, in a hydrolysis reaction, the disappearance of the this compound signals would be accompanied by the appearance of signals for trimethylsilanol (B90980) and tert-butanol (B103910).

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound (molar mass: 146.31 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 146. chemspider.com

Electron impact (EI) ionization often causes the molecular ion to fragment in a predictable manner, creating a unique fragmentation pattern that serves as a molecular fingerprint. chemguide.co.uk The analysis of these fragments provides crucial structural information. libretexts.org For this compound, key fragmentation pathways would involve the cleavage of the silicon-oxygen bond and the loss of alkyl groups. nih.gov

Table 2: Plausible Mass Spectrometry Fragmentation Pattern for this compound

| m/z | Identity of Fragment | Plausible Origin |

|---|---|---|

| 146 | [C₇H₁₈OSi]⁺ | Molecular Ion (M⁺) |

| 131 | [C₆H₁₅OSi]⁺ | Loss of a methyl radical (•CH₃) from the Si or C(CH₃)₃ group |

| 89 | [C₃H₉OSi]⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) |

| 73 | [C₃H₉Si]⁺ | Trimethylsilyl cation [Si(CH₃)₃]⁺ |

| 57 | [C₄H₉]⁺ | tert-Butyl cation [C(CH₃)₃]⁺ |

In mechanistic studies, MS can be used to identify reaction intermediates and products, providing insights into the reaction pathway. By coupling MS with isotopic labeling studies, the movement of specific atoms throughout a chemical transformation can be traced, helping to elucidate complex reaction mechanisms. purdue.edu

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. wiley.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net

The IR spectrum of this compound is characterized by absorptions corresponding to C-H, Si-C, and Si-O-C bond vibrations. libretexts.orglibretexts.org The strong C-H stretching and bending vibrations from the methyl groups are prominent. The key identifying feature would be the strong absorption corresponding to the Si-O-C asymmetric stretch. Raman spectroscopy is particularly useful for identifying symmetric vibrations and bonds involving heavier atoms, such as the Si-C symmetric stretch, which may be weak in the IR spectrum. nih.gov

Table 3: Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H Asymmetric/Symmetric Stretch | -CH₃ | 2980 - 2850 | Strong | Strong |

| C-H Asymmetric/Symmetric Bend | -CH₃ | 1470 - 1365 | Medium | Medium |

| Si-O-C Asymmetric Stretch | Si-O-C | 1100 - 1000 | Strong | Weak |

| Si-C Stretch | Si-(CH₃)₃ | 840, 760 | Strong | Medium |

| Si-C Symmetric Stretch | Si-(CH₃)₃ | ~690 | Weak | Strong |

These techniques are valuable for monitoring reactions where functional groups are transformed. For example, the disappearance of the characteristic Si-O-C band in the IR spectrum would indicate the cleavage of this bond during a reaction.

Chromatographic Techniques for Purity and Reaction Mixture Analysis

Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of this compound and for analyzing the complex mixtures that result from its reactions.

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical method for separating and identifying volatile and semi-volatile compounds. researchgate.net Given its likely volatility, this compound is ideally suited for GC-MS analysis. In this technique, the sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. mdpi.com The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each component. lcms.cz

GC-MS is invaluable for assessing the purity of a this compound sample by detecting and identifying any volatile impurities. scispec.co.th It is also a primary tool for analyzing the products of its reactions, such as silylation or hydrolysis, provided the products are sufficiently volatile. researchgate.netnih.gov For instance, in a reaction mixture, GC-MS could separate unreacted this compound from volatile products like tert-butanol and other silylated species, allowing for their individual identification and quantification. nih.gov

While GC-MS is effective for volatile compounds, many chemical reactions involving this compound can produce non-volatile or thermally unstable products. High-performance liquid chromatography (HPLC) is the method of choice for separating and analyzing such components. researchgate.net In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and forced under high pressure through a column packed with a solid adsorbent material (the stationary phase). Separation occurs based on the different interactions of the components with the stationary phase.

Although this compound itself is generally too volatile for standard HPLC analysis, the technique is crucial for monitoring reactions where it is used to derivatize or react with non-volatile substrates, such as large organic molecules or polymers. mdpi.com For example, if this compound is used to protect a hydroxyl group on a complex, non-volatile molecule, HPLC can be used to separate the starting material, the silylated product, and any non-volatile byproducts, allowing for the monitoring of reaction progress and the purification of the desired product.

In Situ Reaction Monitoring Techniques for this compound and its Reactions

The investigation of chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the influence of various parameters on the process outcome. For reactions involving this compound, such as its formation or its use as a silylating agent, in situ monitoring techniques are powerful tools for gaining a deeper understanding and enabling precise control. These methods, which are central to the Process Analytical Technology (PAT) framework, allow for the analysis of the reaction mixture as it evolves, without the need for sample extraction, thus preserving the integrity of the reaction conditions. researchgate.netresearchgate.net

Real-time Spectroscopic Monitoring (e.g., in-situ IR, NMR)

Real-time spectroscopic monitoring has emerged as a cornerstone for the detailed analysis of chemical transformations. Techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for tracking the concentration changes of reactants, intermediates, and products throughout a reaction involving this compound.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a robust technique for monitoring reactions in real-time by measuring the vibrational modes of molecules. For reactions involving this compound, specific infrared absorption bands can be tracked to follow the progress of the reaction. For instance, in a silylation reaction where this compound is a reactant, the disappearance of the characteristic Si-O-C stretching vibration could be monitored to determine the rate of consumption. Conversely, in the synthesis of this compound, the appearance of this band would indicate its formation.

The application of in-situ FTIR has been demonstrated in the study of hydrolysis and condensation reactions of other alkoxysilanes, providing a framework for how it could be applied to this compound. nih.govresearchgate.net Kinetic studies of these related compounds have successfully utilized the systematic changes in characteristic FTIR bands to determine reaction orders, rate constants, and activation energies. researchgate.net

A hypothetical application for monitoring a reaction involving this compound with in-situ FTIR is presented in the table below.

| Reactant/Product | Key Infrared Absorption Band (cm⁻¹) | Expected Trend During Reaction |

| This compound (reactant) | ~1070-1100 (Si-O-C stretch) | Decrease in absorbance |

| Alcohol (reactant) | ~3200-3600 (O-H stretch) | Decrease in absorbance |

| Silylated Product | Appearance of new characteristic bands | Increase in absorbance |

| By-product (e.g., tert-Butanol) | Appearance of characteristic O-H stretch | Increase in absorbance |

This table is illustrative and the exact wavenumbers can vary depending on the specific molecules and reaction conditions.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

Real-time NMR spectroscopy offers a highly specific method for monitoring reactions, providing detailed structural information and quantitative data on the species present in a reaction mixture. nih.gov For reactions involving this compound, ¹H, ¹³C, and ²⁹Si NMR spectroscopy could be employed. The distinct chemical shifts of the methyl and tert-butoxy protons in this compound provide clear signals to monitor its concentration.

The development of benchtop NMR spectrometers has made this technique more accessible for online reaction monitoring. researchgate.netuni-luebeck.de These systems can be integrated into a reaction setup to provide continuous data on the conversion of reactants to products. For example, in the synthesis of an aromatic amino alcohol, benchtop NMR was used to monitor the concentrations of the starting materials, intermediates, and the final product in a complex enzyme cascade reaction, demonstrating the potential for similar applications with this compound. researchgate.net

A conceptual data table for monitoring a reaction using in-situ NMR is shown below.

| Time (minutes) | This compound Concentration (M) | Reactant B Concentration (M) | Product C Concentration (M) |

| 0 | 1.00 | 1.00 | 0.00 |

| 10 | 0.75 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 | 0.50 |

| 30 | 0.25 | 0.25 | 0.75 |

| 40 | 0.10 | 0.10 | 0.90 |

This is a hypothetical data set to illustrate the type of information that can be obtained from in-situ NMR monitoring.

Automated Online Analytical Platforms

Automated online analytical platforms represent a significant advancement in reaction monitoring, integrating analytical instrumentation directly with the reaction vessel for continuous, unattended analysis. These platforms often utilize chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or other detectors.

For reactions involving the volatile compound this compound, an automated online GC system would be particularly effective. Such a system can be programmed to automatically withdraw a small sample from the reaction mixture at predefined intervals, perform a rapid GC analysis to separate and quantify the components, and provide a detailed reaction profile.

The benefits of automated online platforms include:

High Throughput: Multiple reactions or different conditions can be monitored in parallel.

Improved Reproducibility: Automated sampling and analysis minimize human error. nih.govsemanticscholar.org

Enhanced Safety: Reduces operator exposure to potentially hazardous reagents.

Data-Rich Experimentation: A large number of data points can be collected, leading to a more accurate understanding of the reaction kinetics and mechanism.

While specific applications of automated online platforms for this compound are not extensively detailed in publicly available literature, the principles have been successfully applied to other chemical processes, such as the automated silylation of flavonoids for GC analysis. nih.gov In this example, an automated system was developed to perform the derivatization reaction and subsequent analysis, highlighting the potential for similar setups in reactions where this compound is used as a silylating agent. nih.gov

The integration of in-situ spectroscopy and automated online analytical platforms provides a powerful toolkit for the detailed investigation of reactions involving this compound, paving the way for more efficient, controlled, and safer chemical processes.

Future Research Directions and Emerging Trends

Sustainable Synthesis of tert-Butoxytrimethylsilane

The traditional synthesis of silyl (B83357) ethers, including this compound, often relies on energy-intensive reagents and can generate stoichiometric amounts of undesirable by-products like hydrogen chloride or triflic acid. mdpi.com The future of its synthesis lies in developing more sustainable and atom-economical methods.

A significant emerging trend is the use of enzymes to catalyze the formation of silicon-oxygen bonds, a process known as biocatalytic silylation. mdpi.com Research has focused on enzymes like silicatein-α (Silα), derived from marine sponges, which can catalyze the condensation of organosilanols with alcohols, producing only water as a by-product. mdpi.commanchester.ac.uk This method circumvents the need for harsh activating reagents. mdpi.com While studies have demonstrated the principle with various alcohols and silanols, future research will likely focus on expanding the substrate scope and engineering more robust enzymes for industrial applications. manchester.ac.ukresearchgate.net Directed evolution could yield silicatein variants with enhanced activity and selectivity for specific substrates, potentially enabling the efficient, green synthesis of this compound from trimethylsilanol (B90980) and tert-butanol (B103910).

Table 1: Comparison of Conventional vs. Biocatalytic Silylation

| Feature | Conventional Silylation | Biocatalytic Silylation |

| Reagents | Silyl chlorides, triflates, strong bases | Silanols, alcohols |

| Catalyst | None (stoichiometric) or Lewis acids | Enzyme (e.g., Silicatein-α) |

| By-products | HCl, triflic acid, salts | Water |

| Conditions | Often harsh, anhydrous | Mild, aqueous or organic media |

| Sustainability | Low | High |

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. silicycle.comvapourtec.comsailife.com This technique provides precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. silicycle.commt.com The application of flow chemistry to silylation reactions has been demonstrated, showing reduced reaction times and the ability to operate at ambient temperatures, which would require cooling in batch processes. rsc.org Future research will likely focus on developing dedicated flow reactors and optimizing conditions for the synthesis of specific silyl ethers like this compound. This could involve the use of packed-bed reactors with immobilized catalysts or bases to further streamline the process and facilitate continuous production. sailife.com

Expanded Role in Complex Molecule Synthesis

As a bulky silyl ether, this compound's primary role is as a protecting group for hydroxyl functionalities. total-synthesis.comresearchgate.net Its future applications will see this role refined and expanded in the synthesis of increasingly complex and valuable molecules.

The total synthesis of natural products is a powerful driver of innovation in synthetic organic chemistry. escholarship.orgrsc.org Silyl ethers are indispensable tools in these multi-step syntheses, where the selective protection and deprotection of numerous alcohol groups is critical. total-synthesis.comresearchgate.netlibretexts.org The stability of bulky silyl ethers like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) allows them to withstand a wide range of reaction conditions, enabling chemists to perform transformations on other parts of a complex molecule. researchgate.netwikipedia.org The future will see the strategic use of a wider array of silyl ethers, including this compound, to achieve even finer control over selectivity. Research into orthogonal protecting group strategies, where different silyl ethers can be removed under specific and non-interfering conditions, will be crucial. This allows for the sequential unveiling of reactive sites, a key requirement in the assembly of intricate natural product architectures.

In medicinal chemistry, the synthesis of novel bioactive compounds often requires protecting group strategies similar to those used in natural product synthesis. Silyl ethers are routinely used to protect hydroxyl groups during the synthesis of drug candidates. rsc.org Beyond their role as temporary protecting groups, silyl ethers can also be incorporated into final drug molecules to modify their properties. Silylation can increase lipophilicity, which may enhance a drug's ability to cross cell membranes. rsc.org Furthermore, silyl ethers have been used as prodrugs, which are inactive forms of a drug that are metabolically cleaved in the body to release the active pharmaceutical ingredient. researchgate.net Future research in this area will explore how the specific properties of different silyl ethers, including the steric and electronic profile of this compound, can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of new therapeutic agents. nih.gov The systematic investigation of how different silyl groups impact potency and selectivity is an emerging area of interest. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. researchgate.netchemcopilot.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes. researchgate.netfrontiersin.orgbeilstein-journals.org

Interdisciplinary Research with this compound

The unique properties of the trimethylsilyl (B98337) and tert-butoxy (B1229062) groups position this compound as a valuable tool in interdisciplinary fields, particularly at the intersection of chemistry with materials science and biology.

In materials science, alkoxysilanes are widely used for surface modification, and this compound represents a potentially valuable reagent in this context. nih.gov Silanes can react with hydroxyl groups present on the surfaces of inorganic materials like silica (B1680970), glass, and metal oxides to form stable siloxane bonds. researchgate.net This process allows for the precise tuning of surface properties.

The application of this compound could be explored for creating well-defined, hydrophobic surfaces. The bulky tert-butyl group and the trimethylsilyl moiety can impart significant water repellency to a treated surface. Moreover, its controlled hydrolysis could be investigated as a method to generate surface-bound silanol (B1196071) groups, which can then serve as anchor points for further functionalization. This could be particularly useful in the fabrication of custom chromatography stationary phases or in modifying the surfaces of nanoparticles for improved dispersion in polymer composites. icrc.ac.ir

The interface between chemistry and biology is a fertile ground for the application of this compound, primarily stemming from its role as a protecting group for hydroxyl functions. tcichemicals.comsynarchive.com The synthesis of many complex pharmaceuticals and biologically active natural products involves numerous steps where sensitive alcohol groups must be temporarily masked. The trimethylsilyl ether formed from this compound offers a specific level of stability that can be orthogonal to other protecting groups, allowing for selective deprotection under specific conditions. harvard.edu

Emerging research in drug delivery leverages the tunable hydrolysis of silyl ethers for controlled-release applications. acs.orgunc.edu A therapeutic agent containing a hydroxyl group can be masked with a silyl group, rendering it temporarily inactive. The steric bulk of the substituents on the silicon atom dictates the rate of hydrolysis back to the active drug in the physiological environment. unc.edu The tert-butoxytrimethylsilyl group, with its specific steric and electronic properties, could be investigated for use in prodrug strategies where a moderate rate of drug release is desired. This approach is also relevant to the field of bioconjugation, where complex molecules are linked together to create targeted therapies or diagnostic agents, a process that often relies on sophisticated protecting group strategies. nih.govbohrium.com

Q & A

Q. How can tert-Butoxytrimethylsilane be synthesized with high purity, and what spectroscopic methods are critical for characterization?

this compound is typically synthesized via alcoholysis reactions using tert-butanol and chlorotrimethylsilane. A reported procedure involves substituting tert-butanol (Me₃COH) in a reaction analogous to methoxytrimethylsilane synthesis, followed by purification under inert conditions . Key characterization techniques include:

- ¹H NMR : Peaks at δ 0.38 (s, 9H, Si(CH₃)₃) and δ 1.326 (s, 9H, C(CH₃)₃) in benzene .

- Mass spectrometry : Absence of a parent ion (m/z = 170) but dominant fragments at m/z = 155 (base peak) and m/z = 131 (P-15), attributed to siloxane bond cleavage . Ensure solvent purity and calibration standards to avoid spectral contamination.

Q. What are the optimal storage conditions to prevent degradation of this compound?

While direct stability data for this compound is limited, analogous silanes (e.g., (trifluoromethyl)trimethylsilane) suggest storage under anhydrous, inert atmospheres (argon/nitrogen) at ≤4°C to minimize hydrolysis. Reactivity with moisture necessitates sealed containers and desiccants .

Advanced Research Questions

Q. How can contradictory mass spectral data for this compound be resolved, particularly the absence of a parent ion?

The lack of a parent ion (m/z = 170) in mass spectra is consistent with siloxane fragmentation patterns. Instead, the base peak at m/z = 155 corresponds to loss of a methyl group (CH₃), while m/z = 131 reflects cleavage of the tert-butoxy moiety (C₄H₉O) . To validate these findings:

Q. What mechanistic insights explain the role of this compound in trapping reactive intermediates like 2-silapropene?

this compound acts as a trapping agent via nucleophilic attack on electron-deficient intermediates. For example, in situ-generated 2-methyl-2-silapropene reacts with tert-butoxysilane to form stable adducts (e.g., Me₃SiOCMe₃), confirmed by ¹H NMR and isotopic labeling (e.g., Me₃SiD) . Computational studies (DFT) could further elucidate transition states and regioselectivity.

Q. How does steric hindrance from the tert-butoxy group influence the reactivity of this compound in comparison to smaller alkoxysilanes?

The bulky tert-butoxy group reduces nucleophilicity at the silicon center, making this compound less reactive toward electrophiles compared to methoxy- or ethoxy-substituted analogs. This steric effect is evident in:

Q. What computational methods are effective for predicting synthetic pathways involving this compound?

AI-driven synthesis planning tools (e.g., Reaxys, Pistachio) leverage reaction databases to propose routes. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.